molecular formula C9H12ClNO B12968003 1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

Cat. No.: B12968003
M. Wt: 185.65 g/mol
InChI Key: LBXNDTMYJFQSDU-UHFFFAOYSA-N
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Description

1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride is a chemical compound with the molecular formula C9H12ClNO It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group, a hydroxyl group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride typically involves the reduction of an indanone derivative followed by amination and subsequent hydrochloride salt formation. One common synthetic route is as follows:

    Reduction: Indanone is reduced to 1-indanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting 1-indanol is then subjected to amination using ammonia or an amine source in the presence of a catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to remove the hydroxyl group, yielding a fully saturated amine.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: Indanone derivatives

    Reduction: Saturated amines

    Substitution: Amides, secondary amines

Scientific Research Applications

1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-2,3-dihydro-1H-inden-4-ol Hydrochloride
  • 1-amino-2,3-dihydro-1H-inden-6-ol Hydrochloride
  • 1-amino-2,3-dihydro-1H-inden-7-ol Hydrochloride

Uniqueness

1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride is unique due to the position of the hydroxyl group on the indene ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c10-9-4-1-6-5-7(11)2-3-8(6)9;/h2-3,5,9,11H,1,4,10H2;1H

InChI Key

LBXNDTMYJFQSDU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)O.Cl

Origin of Product

United States

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